molecular formula C11H12N2O2S B10808063 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

Cat. No.: B10808063
M. Wt: 236.29 g/mol
InChI Key: ROBBGIYTVCIZKX-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one is a chemical compound based on the thiazolidin-4-one heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse bioactivities. This specific derivative features a 4-ethoxyphenyl imino group at the 2-position of the thiazolidinone core. Compounds with this core structure are extensively investigated in pharmaceutical research for their broad-spectrum biological potential . Thiazolidin-4-one derivatives have demonstrated significant pharmacological activities in scientific studies, including antimicrobial, antibiofilm, anticancer, and anti-inflammatory properties . Research indicates that such compounds can interfere with bacterial biofilm formation, a key factor in antimicrobial resistance, and exhibit promising activity against various bacterial and fungal strains . The versatility of the thiazolidinone scaffold allows it to interact with multiple biological targets; for instance, some derivatives are known to act as inhibitors of enzymes like MurB in bacteria, while others have shown potential in modulating pathways involved in inflammation and cancer . The structure-activity relationship (SAR) of these compounds often reveals that substituents on the core scaffold, such as the 4-ethoxyphenyl group, are critical for enhancing potency and selectivity . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14)

InChI Key

ROBBGIYTVCIZKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2CSC(=O)N2

Origin of Product

United States

Biological Activity

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one is a member of the thiazolidin-4-one family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one can be represented as follows:

C12H13N2O1S\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_1\text{S}

This compound features a thiazolidine ring that contributes to its biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that thiazolidin-4-one derivatives exhibit potent antibacterial effects. The compound 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one has been evaluated against several bacterial strains.

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

CompoundBacterial StrainInhibition Zone (mm)Activity Index (%)
4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-oneE. coli2291.66
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus2488.46
2-(Bromophenyl-imino)thiazolidin-4-oneP. aeruginosa2179.16

The results indicate that the presence of substituents on the phenyl group significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has also been investigated. The compound showed significant inhibition in ABTS radical cation decolorization assays.

Table 2: Antioxidant Activity of Thiazolidin-4-One Derivatives

Compound% Inhibition (ABTS Assay)
4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one81.8
2-(Chlorophenyl-imino)thiazolidin-4-one68.8

These findings suggest that the incorporation of an ethoxy group enhances the antioxidant capacity of the compound .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Studies

  • HT29 Adenocarcinoma Cells : Studies indicated that thiazolidinone derivatives significantly inhibited the growth of HT29 cells, with IC50 values indicating effective cytotoxicity.
  • Lung Cancer Cells (H460) : Compounds were evaluated for their ability to induce apoptosis in H460 cells, showing considerable promise as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural components. Substituents on the aromatic ring play a crucial role in modulating activity:

  • Electron-withdrawing groups enhance antibacterial properties.
  • Hydrophobic substitutions contribute to increased anticancer efficacy.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Enzyme Inhibition : Compounds like 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one exhibit inhibitory effects on key enzymes involved in cancer progression. For instance, they have shown potential against protein tyrosine kinases and carbonic anhydrases, which are implicated in tumor growth and metastasis .
  • Cytotoxicity : In vitro studies reveal that this compound demonstrates significant cytotoxic activity against various cancer cell lines. For example, it has been reported to have an IC50 value of 0.54 µM against MCF-7 breast cancer cells and 0.24 µM against HepG2 liver cancer cells .

Antimicrobial Properties

The antibacterial and antifungal activities of thiazolidin-4-one derivatives have also been explored:

  • Antibacterial Activity : Studies show that compounds similar to 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one possess potent antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated high inhibition percentages against Escherichia coli and Staphylococcus aureus, with some showing activity indices comparable to standard antibiotics like ampicillin .
  • Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

Antioxidant and Anti-inflammatory Effects

Recent studies have highlighted the antioxidant potential of thiazolidin-4-one derivatives:

  • Antioxidant Activity : Compounds such as 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one exhibit significant free radical scavenging activities. This is crucial for mitigating oxidative stress-related diseases .
  • Anti-inflammatory Properties : The structural modifications in thiazolidinones allow for the modulation of inflammatory responses, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidinone derivatives:

Substituent Activity Type Effect on Activity
Ethoxy groupEnzyme inhibitionEnhances binding affinity
Aromatic ringsCytotoxicityIncreases selectivity towards cancer cells
Halogen substituentsAntibacterial activityImproves potency against bacteria

The presence of specific substituents on the phenyl ring significantly influences the biological activity of these compounds. For instance, halogenated derivatives often show enhanced antibacterial properties compared to their non-halogenated counterparts .

Case Studies

  • Cancer Research : A study conducted by Qi et al. evaluated a series of thiazolidinone analogues for their multi-target kinase inhibition capabilities. Among them, a specific analogue demonstrated an IC50 value of 0.021 µmol/L against c-Met kinase, highlighting its potential as a targeted anticancer agent .
  • Antimicrobial Study : El-Rayyes et al. synthesized various 2-(arylimino)thiazolidinones and assessed their antibacterial activities. One compound exhibited an inhibition zone close to that of ampicillin against S. aureus, indicating its potential as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidinone ring undergoes nucleophilic substitution at the C2 and C5 positions. The electron-withdrawing imino group enhances the electrophilicity of the carbonyl carbon (C4), facilitating attack by nucleophiles such as amines or thiols.

Reaction TypeConditionsProduct(s) FormedYieldReference
Amine substitutionReflux with primary amines2-Amino-4-thiazolidinone derivatives70–85%
Thiol additionRoom temperature, basic mediumThioether-linked thiazolidinones65–78%

Example : Reaction with aniline under reflux conditions produces 2-(phenylamino)-4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one, confirmed via NMR and IR spectroscopy .

Ring-Opening Reactions

The thiazolidinone ring can undergo cleavage under acidic or basic conditions, yielding linear thioamide derivatives.

ConditionsReagent(s)Product(s)ApplicationReference
Acidic hydrolysisHCl (6M), 80°C4-Ethoxyphenylthiourea derivativesIntermediate for synthesis
Basic hydrolysisNaOH (2M), ethanol, 60°CMercaptoacetic acid derivativesBioactive precursor

Mechanism : Protonation of the imino nitrogen in acidic conditions weakens the C–N bond, leading to ring opening. In basic media, hydroxide ions attack the carbonyl carbon, breaking the ring .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides, forming fused heterocyclic systems.

DipolarophileCatalystProductBiological RelevanceReference
Nitrile oxideCuI, DMFThiazolo-isoxazoline hybridsAnticancer activity
AzideMicrowave irradiationTriazole-thiazolidinone conjugatesAntimicrobial agents

Example : Reaction with benzyl azide under microwave irradiation yields triazole-linked derivatives with enhanced antibacterial potency (MIC: 2–8 µg/mL against S. aureus) .

Oxidation and Reduction Reactions

The thiazolidinone ring and ethoxyphenyl group undergo redox transformations.

Reaction TypeReagent(s)Product(s)Key ObservationsReference
OxidationH₂O₂, acetic acidSulfoxide derivativesEnhanced solubility
ReductionNaBH₄, methanolDihydrothiazolidinone analogsLoss of aromaticity
O-DealkylationBBr₃, CH₂Cl₂Phenolic derivativesIncreased polarity

Notable Finding : Oxidation with H₂O₂ produces sulfoxide derivatives that exhibit improved antioxidant activity (IC₅₀: 12 µM in DPPH assay) .

Condensation Reactions

The imino group reacts with aldehydes or ketones to form Schiff base derivatives, which are precursors for metal complexes.

Carbonyl CompoundConditionsProductMetal Complex ActivityReference
4-NitrobenzaldehydeEthanol, catalytic AcOHSchiff base-thiazolidinone hybridsAntitubercular (MIC: 4 µg/mL)
AcetylacetoneReflux, 6 hoursβ-Diketonate complexesCatalytic applications

Structural Confirmation : Schiff base formation is validated by a shift in the C=N IR stretching frequency from 1620 cm⁻¹ to 1595 cm⁻¹.

Functionalization of the Ethoxyphenyl Group

The ethoxy substituent undergoes electrophilic aromatic substitution (EAS) and demethylation.

Reaction TypeReagent(s)Product(s)YieldReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-4-ethoxyphenyl derivatives60%
DemethylationBBr₃, CH₂Cl₂4-Hydroxyphenyl analogs75%

Application : Nitrated derivatives show enhanced π-π stacking in crystallographic studies, improving stability.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

ConditionsProduct(s)Key ObservationsReference
UV (254 nm), acetoneDimerized thiazolidinoneReduced bioactivity
Visible light, eosin YE/Z isomerizationAltered receptor binding

Caution : Photodegradation necessitates storage in amber vials to maintain stability.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Substituent Effects
  • 4-Nitrophenyl Substitution (Compound 2e in ): The nitro group (-NO₂) in 3-ethyl-3-(4-hydroxyphenyl)-2-[4-nitrophenyl]isothiazolidin-4-one (Compound 2e) increases molecular polarity and electron-withdrawing effects, which may enhance reactivity in biological systems. However, this substitution reduces yield (62.34%) compared to methyl-substituted analogs (e.g., Compound 2d: 52% yield) .
  • Methoxy Substitution (): Compounds like 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () exhibit improved solubility due to the methoxy group’s electron-donating nature.
  • Chloro and Bromo Substitutions (Compounds 2a, 3a in ) :
    Halogenated derivatives (e.g., 3-chloro-1-(4-chlorophenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one) show enhanced antimicrobial activity due to halogen-induced electrophilicity. The ethoxy group, in contrast, may reduce toxicity while maintaining moderate activity .

Physicochemical Properties

Spectroscopic Data
  • IR Spectroscopy: The target compound’s C=O stretch (≈1648–1689 cm⁻¹) and C-N vibrations (≈1354–1358 cm⁻¹) align with other thiazolidinones (e.g., Compounds 2a–2e in ). Aromatic C-H bending (≈990–993 cm⁻¹) confirms phenyl ring substitution .
  • ¹H NMR :
    Ethoxy protons (-OCH₂CH₃) resonate as a triplet near δ 1.0–1.2 ppm and a quartet near δ 3.7–4.0 ppm, distinct from methoxy (δ ≈3.3 ppm) or nitro-substituted analogs (δ ≈8.0 ppm for aromatic protons) .
Thermal Stability
  • Melting points for ethoxy-substituted thiazolidinones (e.g., 117–119°C for compound 3a in ) are generally lower than nitro- or halogen-substituted derivatives (e.g., 178–181°C for 4-nitrophenyl analogs), reflecting reduced crystallinity due to the ethoxy group’s bulk .
Antimicrobial Activity
  • Nitro-substituted thiazolidinones (e.g., Compound XVII in ) exhibit potent Gram-positive antibacterial activity (MIC ≈2 µg/mL), outperforming ethoxy derivatives. The ethoxy group’s moderate electron-donating capacity may reduce electrophilicity, lowering antimicrobial efficacy .
  • Halogenated analogs (e.g., 4-chlorophenyl derivatives in ) show broad-spectrum activity but higher cytotoxicity, whereas the ethoxy group balances activity and safety .
Metal-Binding Capacity
  • Thiazolidinones with imino groups (e.g., 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one in ) form stable complexes with Pd(II) and Pt(IV) ions (ε₃₅₀ = 5.0×10³ L·mol⁻¹·cm⁻¹). The ethoxy group’s steric hindrance in the target compound may limit metal coordination compared to smaller substituents .

Comparative Data Table

Compound Substituent(s) Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 4-Ethoxyphenylimino 63–90* 117–119 Moderate antimicrobial
2e () 4-Nitrophenyl 62.34 178–181 High antimicrobial
3a () 4-Chlorophenyl 51.76 144–146 Broad-spectrum antimicrobial
Compound XVII () 4-Nitro, 4-CH₃ N/A N/A Potent antitumor (IC₅₀ ≈10 µM)
HITO () 5-Hydroxyimino N/A N/A Metal ion detection (Pd/Pt)

*Estimated from analogous syntheses in .

Preparation Methods

Schiff Base Formation Followed by Cyclization

A widely adopted method involves the formation of a Schiff base intermediate from 4-ethoxybenzaldehyde and a primary amine, followed by cyclization with thioglycolic acid. This two-step approach was demonstrated in the synthesis of analogous thiazolidin-4-ones.

  • Schiff Base Synthesis :
    4-Ethoxybenzaldehyde reacts with ethyl 3-aminopropionate hydrochloride in toluene under reflux with a Dean-Stark apparatus to form the imine intermediate. The reaction typically achieves completion within 2 hours.

  • Cyclization :
    The intermediate is treated with thioglycolic acid under reflux for 5 hours, leading to intramolecular cyclization and the formation of the thiazolidin-4-one core. Neutralization with saturated NaHCO₃ facilitates product isolation. Yields for analogous compounds range from 65% to 85%.

Critical Parameters :

  • Solvent choice (toluene vs. ethanol/water mixtures) impacts reaction kinetics.

  • The Dean-Stark trap ensures azetropic removal of water, driving the Schiff base formation to completion.

One-Pot Multicomponent Reactions

Three-Component Condensation

A one-pot protocol using 4-ethoxybenzaldehyde, a primary amine (e.g., 1-(2-aminoethyl)pyrrolidine), and mercaptoacetic acid eliminates intermediate isolation, improving efficiency.

Procedure :

  • Imine Formation :
    The aldehyde and amine are refluxed in toluene for 2 hours.

  • Cyclization :
    Mercaptoacetic acid is added, and the mixture is refluxed for an additional 5 hours. The crude product is purified via recrystallization.

Advantages :

  • Reduced purification steps.

  • Yields of 70–90% for structurally similar thiazolidin-4-ones.

Limitations :

  • Regioselectivity challenges may arise, necessitating optimized conditions.

Patent-Optimized Regioselective Synthesis

Improved Regioselectivity via Base Catalysis

A patented method (US8912340B2) addresses regioselectivity issues in thiazolidin-4-one synthesis.

Key Steps :

  • Thiourea Intermediate Formation :
    4-Ethoxybenzaldehyde reacts with a thiourea derivative in dichloromethane.

  • Cyclization :
    Pyridine or lutidine is used as a base to promote cyclization at elevated temperatures (55–65°C). Solvent removal under reduced pressure minimizes byproduct formation.

Regioselectivity Data :

MethodDesired Isomer (A)Undesired Isomer (B)
Prior Art (WO 2005/054215)65%35%
Patent Method92% 8%

Process Enhancements :

  • Elimination of intermediate isolation reduces processing time.

  • Base selection (pyridine) suppresses side reactions.

Solvent and Temperature Optimization

Solvent Systems

  • Ethanol/Water Mixtures : Favored for cyclization due to high solubility of intermediates.

  • Dichloromethane : Used in patent methods for thiourea intermediate formation but requires careful removal to avoid byproducts.

Temperature Control

  • Schiff Base Formation : Optimal at 80–100°C in toluene.

  • Cyclization : Proceeds efficiently at 60–75°C, with higher temperatures accelerating racemization risks.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H-NMR : Signals at δ 5.72–6.08 ppm (S–CH–N) and δ 3.80–4.72 ppm (S–CH₂) confirm the thiazolidinone core.

  • LC-MS : Used for in-process monitoring of regioisomer ratios.

Elemental Analysis

  • Carbon and nitrogen percentages align with theoretical values (e.g., C: 46.48%, N: 4.93% for C₁₁H₁₂N₂O₂S).

Comparative Analysis of Methods

MethodYieldRegioselectivityComplexity
Two-Step Cyclization65–85%ModerateMedium
One-Pot Multicomponent70–90%VariableLow
Patent-Optimized85–92% High High

Trade-offs :

  • The patent method offers superior regioselectivity but requires precise solvent and temperature control.

  • One-pot protocols balance yield and simplicity but may require post-synthesis purification .

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